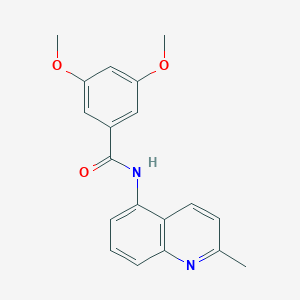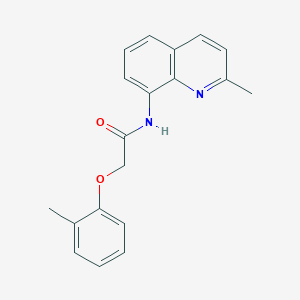![molecular formula C22H19N3O3 B244130 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide, also known as BMVC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVC is a type of fluorescent dye that has been extensively studied for its unique properties, which make it an ideal candidate for use in a wide range of scientific research applications.
Mécanisme D'action
The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves its ability to selectively bind to specific biological molecules and emit fluorescence upon excitation with light. The compound has a high affinity for certain proteins and lipids, allowing researchers to use it to label and track these molecules in living cells and tissues. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also able to penetrate cellular membranes, making it useful for studying intracellular processes.
Biochemical and Physiological Effects
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound is generally well-tolerated by cells and tissues, making it a safe and effective tool for scientific research. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide also has the advantage of being highly stable, allowing it to be used in long-term experiments without degradation or loss of fluorescence.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its high selectivity for specific biological molecules, allowing researchers to target and study specific proteins and lipids in living cells and tissues. The compound is also highly stable and can be used in long-term experiments without degradation or loss of fluorescence. However, one limitation of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its relatively low fluorescence intensity compared to other fluorescent dyes, which can make it difficult to detect in certain applications.
Orientations Futures
There are many potential future directions for N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide research, including the development of new and improved synthesis methods, the optimization of labeling and imaging protocols, and the exploration of new applications in various scientific fields. One promising area of research is the use of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, where it could be used to label and track specific proteins and lipids implicated in these diseases. Additionally, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide could be used in the development of new diagnostic and therapeutic tools for various diseases.
Méthodes De Synthèse
The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves the reaction of 3-amino-4-methylpyridine with 5-ethyl-2-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The overall process is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific research fields, including biochemistry, cell biology, and neuroscience. The compound is commonly used as a fluorescent probe to label and track various biological molecules, such as proteins, lipids, and nucleic acids. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also used as a tool to study cellular processes and signaling pathways, as well as to investigate the mechanisms of various diseases.
Propriétés
Formule moléculaire |
C22H19N3O3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-14-6-7-19-18(10-14)25-22(28-19)17-11-16(9-13(2)20(17)26)24-21(27)15-5-4-8-23-12-15/h4-12,25H,3H2,1-2H3,(H,24,27)/b22-17+ |
Clé InChI |
SRABEQDXDKJTJA-OQKWZONESA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
SMILES canonique |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)

